molecular formula C30H25N5O4 B3876040 N-[(E)-[4-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]phenyl]methylideneamino]-2-nitrobenzamide

N-[(E)-[4-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]phenyl]methylideneamino]-2-nitrobenzamide

Cat. No.: B3876040
M. Wt: 519.5 g/mol
InChI Key: MUXRLORFYPUYSK-AJBULDERSA-N
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Description

N-[(E)-[4-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]phenyl]methylideneamino]-2-nitrobenzamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazole ring, a methoxyphenyl group, and a nitrobenzamide moiety. It has been studied for its potential therapeutic properties, particularly in the treatment of cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[4-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]phenyl]methylideneamino]-2-nitrobenzamide typically involves multiple steps. One common method involves the condensation of 4-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The resulting compound is further reacted with 4-nitrobenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[4-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]phenyl]methylideneamino]-2-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(E)-[4-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]phenyl]methylideneamino]-2-nitrobenzamide involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes and receptors involved in cancer cell proliferation. The compound binds to the active site of these targets, blocking their function and leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-[4-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]phenyl]methylideneamino]-2-nitrobenzamide stands out due to its unique combination of functional groups and its potential therapeutic applications. Its structure allows for specific interactions with molecular targets, making it a promising candidate for drug development .

Properties

IUPAC Name

N-[(E)-[4-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]phenyl]methylideneamino]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25N5O4/c1-39-25-17-13-23(14-18-25)29-19-27(22-7-3-2-4-8-22)33-34(29)24-15-11-21(12-16-24)20-31-32-30(36)26-9-5-6-10-28(26)35(37)38/h2-18,20,29H,19H2,1H3,(H,32,36)/b31-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXRLORFYPUYSK-AJBULDERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C3=CC=C(C=C3)C=NNC(=O)C4=CC=CC=C4[N+](=O)[O-])C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2CC(=NN2C3=CC=C(C=C3)/C=N/NC(=O)C4=CC=CC=C4[N+](=O)[O-])C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-[4-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]phenyl]methylideneamino]-2-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-[(E)-[4-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]phenyl]methylideneamino]-2-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-[(E)-[4-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]phenyl]methylideneamino]-2-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-[(E)-[4-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]phenyl]methylideneamino]-2-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
N-[(E)-[4-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]phenyl]methylideneamino]-2-nitrobenzamide
Reactant of Route 6
N-[(E)-[4-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]phenyl]methylideneamino]-2-nitrobenzamide

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